molecular formula C8H11ClN4 B1349163 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine CAS No. 626217-76-3

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Cat. No. B1349163
M. Wt: 198.65 g/mol
InChI Key: HGBSHFZMWYKLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.6512. It is used for proteomics research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. However, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors3.



Molecular Structure Analysis

The InChI code for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is 1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H22. This indicates that the molecule consists of a pyrrolidine ring attached to a pyrimidine ring, with a chlorine atom also attached to the pyrimidine ring12.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine.



Physical And Chemical Properties Analysis

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a solid substance2. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C2.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Stable Betainic Pyrimidinaminides : Research by Schmidt (2002) on nucleophilic substitution reactions involving 4-amino substituted 2,5,6-trichloropyrimidines led to the formation of stable betainic pyrimidinaminides, highlighting the compound's utility in creating kinetically or electronically stabilized derivatives for potential applications in medicinal chemistry and material science Schmidt, 2002.

Mass Spectrometry and X-ray Analysis

  • Mass Spectrometry and X-ray Analysis : The work by Venkatachalam et al. (2002) utilized 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine derivatives in reactions with trichloropyrimidine, yielding tricationic pyrimidines. This study demonstrated the compound's role in forming structures with potential interest in material science, characterized by ESI and FAB mass spectrometry, along with X-ray analysis Venkatachalam et al., 2002.

Hydrogen-bonded Structures

  • Hydrogen-bonded Ribbon and Sheets : Research conducted by Orozco et al. (2009) on 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate revealed significant insights into the compound's ability to form hydrogen-bonded ribbons and sheets. This structural characterization contributes to the understanding of molecular interactions and could inform the design of novel pharmaceuticals Orozco et al., 2009.

Biological Activity

  • New Derivatives with Biological Activity : Pivazyan et al. (2019) synthesized new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, demonstrating their plant growth stimulating effect. This research underscores the potential agricultural applications of these compounds, paving the way for future studies on their use as growth promoters or protectants Pivazyan et al., 2019.

Coordination Chemistry

  • Selective Coordination to Zinc(II) : The study by Klein et al. (2014) on 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines revealed selective coordination to zinc(II) through the terpyridine domain. These findings have implications for the development of coordination complexes with potential applications in catalysis, material science, and as sensors Klein et al., 2014.

Future Directions

Given its use in proteomics research1, future directions for 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine could involve further exploration of its potential applications in this field. However, specific future directions are not mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSHFZMWYKLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360165
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

CAS RN

626217-76-3
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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